Silane, dichloro(1,1-dimethylethyl)methyl-

Description

The exact mass of the compound Silane, dichloro(1,1-dimethylethyl)methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, dichloro(1,1-dimethylethyl)methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dichloro(1,1-dimethylethyl)methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

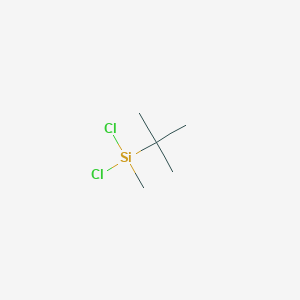

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dichloro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Cl2Si/c1-5(2,3)8(4,6)7/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJIIZKPZKCXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066320 | |

| Record name | Silane, dichloro(1,1-dimethylethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-18-7 | |

| Record name | Dichloro(1,1-dimethylethyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18147-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butylmethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(1,1-dimethylethyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloro(1,1-dimethylethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(1,1-dimethylethyl)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-BUTYLMETHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6CGA4PA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dichloro(1,1-dimethylethyl)methyl-silane

Abstract

This technical guide provides a comprehensive overview of the synthesis of dichloro(1,1-dimethylethyl)methyl-silane, a versatile organosilicon compound with significant applications in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the predominant synthetic route via Grignard reaction, offering in-depth mechanistic insights, a self-validating experimental protocol, and critical safety considerations. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process.

Introduction: Significance and Applications

Dichloro(1,1-dimethylethyl)methyl-silane, also known as tert-butyl(dichloro)methylsilane, is a key intermediate in the synthesis of a wide array of organosilicon compounds. Its molecular formula is C₅H₁₂Cl₂Si, and its structure features a sterically demanding tert-butyl group, a methyl group, and two reactive chlorine atoms attached to a central silicon atom.[1] This unique combination of functional groups makes it a valuable reagent for introducing the bulky and stabilizing tert-butyldimethylsilyl (TBDMS) group, a widely used protecting group for alcohols in organic synthesis. Beyond its role as a protecting group precursor, this chlorosilane serves as a building block for silicone polymers and other silicon-containing materials.

Synthetic Routes: A Comparative Analysis

While several methods can be conceptualized for the synthesis of dichloro(1,1-dimethylethyl)methyl-silane, the Grignard reaction remains the most prevalent and industrially viable approach. This is primarily due to the ready availability of the starting materials and the relatively straightforward nature of the reaction.

An alternative, though less common, approach is the hydrosilylation of isobutene with dichloromethylsilane. However, this method can be complicated by side reactions and the need for specialized catalysts. Therefore, this guide will focus on the Grignard-based synthesis.

The Grignard Route: Mechanism and Rationale

The synthesis of dichloro(1,1-dimethylethyl)methyl-silane via the Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent, tert-butylmagnesium chloride, from tert-butyl chloride and magnesium metal. The second step is the reaction of this Grignard reagent with methyltrichlorosilane.

Step 1: Formation of tert-Butylmagnesium Chloride

The formation of a Grignard reagent is a classic organometallic reaction where magnesium metal inserts into the carbon-halogen bond of an alkyl halide.[2]

Reaction: (CH₃)₃CCl + Mg → (CH₃)₃CMgCl

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which plays a crucial role in solvating and stabilizing the Grignard reagent. The initiation of the reaction can sometimes be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium.[2] Activation can be achieved by methods such as crushing the magnesium, adding a small crystal of iodine, or using a few drops of a pre-formed Grignard reagent.[3]

Step 2: Reaction with Methyltrichlorosilane

The newly formed tert-butylmagnesium chloride is then reacted with methyltrichlorosilane. The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic silicon atom of methyltrichlorosilane, displacing one of the chlorine atoms.

Reaction: (CH₃)₃CMgCl + CH₃SiCl₃ → (CH₃)₃C(CH₃)SiCl₂ + MgCl₂

The steric hindrance of the tert-butyl group plays a significant role in this reaction, largely preventing over-alkylation to form di-tert-butylmethylchlorosilane, especially when the stoichiometry is carefully controlled and the Grignard reagent is added to the silane (reverse addition).[4] The reaction is exothermic and requires careful temperature control to minimize side reactions.

Reaction Mechanism Workflow

Caption: Overall workflow of the Grignard-based synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process controls and defined success parameters. Crucially, all glassware must be oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents and chlorosilanes are highly sensitive to moisture.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | 24.31 | 12.15 g | 0.50 | Activate if necessary. |

| tert-Butyl Chloride | 92.57 | 46.3 g (55.5 mL) | 0.50 | Anhydrous. |

| Methyltrichlorosilane | 149.48 | 74.7 g (56.0 mL) | 0.50 | Anhydrous. |

| Tetrahydrofuran (THF) | 72.11 | 500 mL | - | Anhydrous. |

| Saturated NH₄Cl (aq) | - | 250 mL | - | For quenching. |

| Anhydrous MgSO₄ | 120.37 | 20 g | - | For drying. |

Step-by-Step Procedure

Part A: Preparation of tert-Butylmagnesium Chloride

-

Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of nitrogen.

-

Initiation: Place the magnesium turnings in the flask. Add approximately 50 mL of anhydrous THF and a small crystal of iodine. In the dropping funnel, place the tert-butyl chloride dissolved in 200 mL of anhydrous THF.

-

Grignard Formation: Add a small portion (approx. 5 mL) of the tert-butyl chloride solution to the magnesium. The disappearance of the iodine color and the gentle refluxing of the THF indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. This typically takes 1-2 hours.

-

Completion: After the addition is complete, continue to stir the mixture for an additional hour to ensure complete reaction. The resulting greyish solution is the tert-butylmagnesium chloride reagent.

Part B: Synthesis of Dichloro(1,1-dimethylethyl)methyl-silane

-

Setup: In a separate 1 L three-necked flask, equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place the methyltrichlorosilane dissolved in 250 mL of anhydrous THF. Cool this solution to 0 °C in an ice bath.

-

Reverse Addition: Transfer the prepared tert-butylmagnesium chloride solution to the dropping funnel and add it dropwise to the cold methyltrichlorosilane solution over 2-3 hours. Causality: This "reverse addition" (adding the Grignard reagent to the silane) is crucial to prevent over-alkylation and maximize the yield of the desired dichlorosilane.[4]

-

Reaction: Maintain the reaction temperature at 0-5 °C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

In-Process Control: At this stage, a small aliquot can be carefully quenched and analyzed by GC-MS to check for the consumption of methyltrichlorosilane and the formation of the product.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. The layers will separate. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 130-132 °C.[5]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Expected Yield and Characterization

-

Yield: A typical yield for this reaction is in the range of 60-75%.

-

Appearance: Colorless liquid.

-

Spectroscopic Data:

-

¹H NMR: Expected chemical shifts would include a singlet for the methyl protons and a singlet for the tert-butyl protons.

-

¹³C NMR: Resonances for the methyl carbon and the carbons of the tert-butyl group.

-

MS (EI): A molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides mass spectral data for similar compounds like dichloromethylvinylsilane and dichloromethylsilane, which can be used for comparison.[6][7]

-

Trustworthiness: Safety and Handling

Chlorosilanes are hazardous materials and must be handled with extreme care.[8]

-

Reactivity with Water: Chlorosilanes react violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas. All operations must be conducted under strictly anhydrous conditions.

-

Corrosivity: Dichloro(1,1-dimethylethyl)methyl-silane and its precursors are corrosive to the skin, eyes, and respiratory tract.

-

Flammability: The solvents used (diethyl ether, THF) are highly flammable. The Grignard reagent itself can be pyrophoric. Ensure there are no ignition sources in the vicinity of the experiment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles. Work in a well-ventilated fume hood.

-

Spill and Waste Management: In case of a spill, do not use water. Use an absorbent material suitable for flammable liquids. Dispose of all waste in accordance with local regulations.

Conclusion

The Grignard reaction provides a robust and scalable method for the synthesis of dichloro(1,1-dimethylethyl)methyl-silane. By understanding the underlying reaction mechanism and adhering to a carefully controlled, self-validating protocol, researchers can safely and efficiently produce this valuable organosilicon intermediate. The key to a successful synthesis lies in the meticulous exclusion of moisture, careful temperature control, and the use of the reverse addition technique to maximize the yield of the desired product.

References

- Preparation method for tertiary butyl dimethyl chlorosilane industrialized production crystal. (n.d.). Google Patents.

- Industrial preparation method for t-butyldimethylsilane. (n.d.). Google Patents.

-

Silane, dichloroethenylmethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Preparation method of tert-butyldimethylsilyl chloride. (n.d.). Google Patents.

- Preparation method of tert-butyldimethylsilyl chloride. (n.d.). Google Patents.

- Synthesis method of ditertbutyldichlorosilane. (n.d.). Google Patents.

-

Grignard Reaction. (n.d.). Chem 355 Jasperse. Retrieved from [Link]

-

tert.- Butyl Chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Silane, dichloro(1,1-dimethylethyl)methyl-. (n.d.). PubChemLite. Retrieved from [Link]

- Method of preparing tert-butyl diphenyl chlorosilane. (n.d.). Google Patents.

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

-

Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2006, August). ResearchGate. Retrieved from [Link]

-

Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Silane, dichloromethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Silane, dichloro(1,1-dimethylethyl)methyl-. (n.d.). US EPA. Retrieved from [Link]

- Synthesis method of ditertbutyldichlorosilane. (n.d.). Google Patents.

-

Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022, July 1). MDPI. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. PubChemLite - Silane, dichloro(1,1-dimethylethyl)methyl- (C5H12Cl2Si) [pubchemlite.lcsb.uni.lu]

- 6. Silane, dichloroethenylmethyl- [webbook.nist.gov]

- 7. Silane, dichloromethyl- [webbook.nist.gov]

- 8. merckmillipore.com [merckmillipore.com]

Dichloro(tert-butyl)methylsilane chemical properties

An In-depth Technical Guide to Dichloro(tert-butyl)methylsilane and its Sterically Hindered Analogs

A Foreword from the Scientist

In the landscape of modern synthetic chemistry, organosilanes represent a cornerstone class of reagents, pivotal for their roles as protecting groups, synthetic intermediates, and functional materials.[1] The subject of this guide, Dichloro(tert-butyl)methylsilane, belongs to a specific subclass—sterically hindered dichlorosilanes—where reactivity is deliberately modulated by bulky alkyl groups. While specific, comprehensive literature on Dichloro(tert-butyl)methylsilane itself is sparse, its chemical principles are superbly illustrated by its close and well-documented analog, Di-tert-butyldichlorosilane (CAS 18395-90-9).

This guide will therefore use Di-tert-butyldichlorosilane as the primary exemplar to provide researchers, scientists, and drug development professionals with a deep, functional understanding of how steric hindrance dictates the utility of these powerful reagents. We will explore the causality behind their synthesis, the nuances of their reactivity, and their practical application, grounded in field-proven insights.

Core Physicochemical & Spectroscopic Profile

The defining feature of this class of silanes is the presence of two reactive chloro substituents and one or more bulky tert-butyl groups attached to the silicon atom. This structure creates a sterically congested environment around the silicon center, slowing down reaction rates and often enabling selective transformations that are difficult to achieve with less hindered analogs like dichlorodimethylsilane.

The physical and chemical properties of these compounds are a direct consequence of their molecular structure. They are typically liquids or low-melting solids, are soluble in most organic solvents, and are highly sensitive to moisture.[2][3]

Table 1: Physicochemical Properties of Di-tert-butyldichlorosilane (Exemplar)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 18395-90-9 | |

| Molecular Formula | C₈H₁₈Cl₂Si | |

| Molecular Weight | 213.22 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 190 °C / 729 mmHg (lit.) | |

| Melting Point | -15 °C (lit.) | |

| Density | 1.009 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.457 (lit.) |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

Spectroscopic Insights

The identity and purity of dichlorosilanes are routinely confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹³C NMR: For Di-tert-butyldichlorosilane, the ¹³C NMR spectrum in CDCl₃ is characterized by two primary signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl groups.[4] For the target molecule, Dichloro(tert-butyl)methylsilane, one would expect to see an additional signal for the methyl group directly attached to the silicon, typically appearing at a distinct chemical shift.

-

¹H NMR: The proton NMR would similarly show a sharp singlet for the nine equivalent protons of the tert-butyl group. For Dichloro(tert-butyl)methylsilane, an additional singlet corresponding to the three protons of the methyl group would be present. The relative integration of these peaks (e.g., 9:3) would be a key diagnostic feature.

Synthesis Pathway: A Grignard-Based Approach

The industrial synthesis of sterically hindered dichlorosilanes often relies on the Grignard reaction, a robust method for forming carbon-silicon bonds.[5] The causality for this choice is clear: Grignard reagents are powerful nucleophiles capable of displacing halides from a silicon center.

A common strategy involves the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with a silicon tetrachloride or trichlorosilane precursor.[5] The steric bulk of the tert-butyl group plays a crucial role during synthesis; it can prevent exhaustive substitution, allowing for the isolation of the desired dichlorinated product with high yield.[5]

Caption: High-level workflow for the synthesis of Di-tert-butyldichlorosilane.

Core Reactivity: The Role of Steric Shielding

The chemistry of Dichloro(tert-butyl)methylsilane is dominated by the two silicon-chlorine bonds. The silicon atom is electrophilic, making it a target for nucleophiles. The chlorine atoms are excellent leaving groups.

The critical insight, however, is how the bulky tert-butyl group kinetically controls this process. Compared to a small analog like dichlorodimethylsilane, the tert-butyl group acts as a bulky shield, sterically hindering the "line of attack" for incoming nucleophiles. This has two profound consequences:

-

Reduced Reaction Rate: Reactions are generally slower, allowing for greater control.

-

Enhanced Selectivity: It can prevent over-reaction. For example, when reacting with a di-functional nucleophile, the formation of a mono-substituted product is often favored, or in the case of diols, intramolecular cyclization is favored over intermolecular polymerization.

This controlled reactivity is precisely why these reagents are valued in complex molecule synthesis.

Caption: General mechanism of nucleophilic substitution at the silicon center.

Key Application: Protection of Diols

One of the most powerful applications for sterically hindered dichlorosilanes is the simultaneous protection of 1,2- and 1,3-diols. The reagent reacts with both hydroxyl groups to form a stable cyclic silylene acetal. This strategy is highly efficient, protecting two functional groups in a single step.

Why this reagent? The resulting di-tert-butylsilylene protecting group is exceptionally robust. It is stable to a wide range of conditions, including strongly basic media and many organometallic reagents, yet can be removed under specific fluoride-based or acidic conditions. The steric bulk prevents undesired side reactions at the protecting group itself.

Protocol: General Procedure for the Protection of a 1,2-Diol

This protocol is designed as a self-validating system. The choice of base and solvent is critical for success; imidazole or pyridine are common bases, and DMF or dichloromethane are typical solvents.

-

System Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), add the diol substrate (1.0 equiv).

-

Solvent and Base Addition: Dissolve the substrate in anhydrous solvent (e.g., DMF, ~0.1 M concentration). Add a suitable base, such as imidazole (2.5 equiv). The base acts as a proton scavenger for the HCl generated during the reaction and can also act as a nucleophilic catalyst.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyldichlorosilane (1.1 equiv) dropwise via syringe. The slight excess of the silane ensures complete consumption of the diol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diol and the appearance of a new, less polar spot corresponding to the protected product.

-

Quenching and Workup: Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Experimental workflow for the protection of a diol.

Safety, Handling, and Storage

As with all reactive chlorosilanes, proper handling is paramount to ensure safety and reagent integrity. These compounds are corrosive and react violently with water.[6]

Table 2: Hazard Identification and Safety Precautions

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictograms | GHS05 (Corrosive) | |

| Signal Word | Danger | [7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [7] |

| Handling | Use only in a chemical fume hood under an inert atmosphere. Avoid breathing vapors or mist. Keep away from ignition sources.[7] | [7][8] |

| PPE | Wear appropriate protective gloves, tightly fitting safety goggles, and a face shield.[7] | [7][8] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed to prevent contact with moisture.[7] | [7][9] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[6][8] | [6][8] |

| First Aid (Skin) | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6][8] |[6][8] |

The primary danger arises from the release of hydrogen chloride (HCl) gas upon contact with water or moisture in the air.[8] All operations should be conducted in a well-ventilated fume hood, and all glassware must be scrupulously dried before use.

Conclusion

Dichloro(tert-butyl)methylsilane and its analogs like Di-tert-butyldichlorosilane are specialized reagents whose value is derived directly from their sterically congested nature. The tert-butyl group(s) provide a kinetic shield, transforming a highly reactive dichlorosilane core into a controllable and selective synthetic tool. This allows for the robust protection of diols and other sensitive functionalities, making these compounds indispensable in the synthesis of complex natural products and pharmaceutical agents. A thorough understanding of their properties, reactivity, and handling requirements enables the modern chemist to leverage their unique capabilities to their full potential.

References

- tert-Butylchlorodimethylsilane, solution in dichloromethane - Vector SDS and Chemical Management. vertexaisearch.cloud.google.com.

- Chemical Safety Data Sheet MSDS / SDS - DI-TERT-BUTYLDICHLOROSILANE. ChemicalBook.

- tert-butyl(dichloro)methylsilane. ChemBK.

- SAFETY DATA SHEET - Fisher Scientific. fishersci.com.

- SAFETY DATA SHEET - Thermo Fisher Scientific. fishersci.com.

- tert-Butyldimethylsilyl chloride - Wikipedia. en.wikipedia.org.

- tert-Butyl(chloro)dimethylsilane ≥95.0% (GC). Sigma-Aldrich.

- Di-tert-butyldichlorosilane 98%. Sigma-Aldrich.

- 2-(4-Tert-butylphenyl)ethyl-dichloro-methylsilane | C13H20Cl2Si. PubChem.

- Synthesis method of ditertbutyldichlorosilane - Google Patents.

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- tert-Butyl(chloro)dimethylsilane ≥95.0% (GC)

- Di-tert-butylchlorosilane 97%. Sigma-Aldrich.

- Di-t-butylmethylsilane | C9H21Si. PubChem.

- tert-Butylchlorodimethylsilane - 1H NMR Spectrum. SpectraBase.

- A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.

- tert-Butyl(chloro)diphenylsilane 98%. Sigma-Aldrich.

- tert.-Butyldichlorophosphane: crystal structure and its reactivity towards supersilyl sodium.

- The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium. DTIC.

- tert.-BUTYL CHLORIDE - Organic Syntheses Procedure. orgsyn.org.

- The Synthesis of tert-Butyl(dichloromethyl)bis(trimethylsilyl)silane and (Dibromomethyl)ditert-butyl(trimethylsilyl)

- Di-tert-butyldichlorosilane - 13C NMR Spectrum. SpectraBase.

- tert-Butyl(dichloro)phenylsilane. ChemBK.

- tert-Butyldiphenylchlorosilane | C16H19ClSi. PubChem.

- tert-Butylchlorodiphenylsilane | 58479-61-1. ChemicalBook.

- Reaction mechanisms for the silane‐induced deprotection of tert‐butyl....

- Synthesis of (Bromodifluoromethyl)trimethylsilane and Its Applications in Organic Synthesis.

- Di-tert-butylchlorophosphine | C8H18ClP. PubChem.

- C-13 nmr spectrum of 2-chloro-2-methylpropane. docbrown.info.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. tert-Butylchlorodiphenylsilane | 58479-61-1 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CN103408578B - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data of 2,2'-([1,1'-Biphenyl]-4,4'-diyldiethene-2,1-diyl)bis(5-methyl-1,3,4-oxadiazole) (CAS Number: 18147-18-7): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2,2'-([1,1'-Biphenyl]-4,4'-diyldiethene-2,1-diyl)bis(5-methyl-1,3,4-oxadiazole), with CAS number 18147-18-7. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic properties of this molecule, grounded in established scientific principles. The guide will delve into the expected outcomes from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Spectroscopic Overview

The molecule is a complex organic compound featuring a biphenyl core linked to two 5-methyl-1,3,4-oxadiazole moieties via ethene bridges. This extensive conjugation is expected to dominate its spectroscopic behavior, particularly in UV-Vis and NMR spectroscopy.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For the target compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR experiment would involve dissolving a few milligrams of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The spectrum would be acquired on a 400 MHz or higher field spectrometer to ensure adequate resolution of the complex aromatic and vinylic regions.

Expected Spectral Data:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Biphenyl Protons | 7.5 - 8.5 | Doublet, Multiplet | The exact shifts and multiplicities will depend on the substitution pattern and the free rotation around the biphenyl single bond. Protons closer to the electron-withdrawing ethene-oxadiazole substituent will be shifted downfield. The extensive conjugation can cause complex splitting patterns.[2] |

| Ethene (Vinylic) Protons | 6.5 - 7.5 | Doublet | These protons are part of a conjugated system and will appear in the downfield region. The coupling constant (J-value) between the two vinylic protons will be indicative of a trans configuration, typically around 12-18 Hz. |

| Methyl Protons | 2.5 - 3.0 | Singlet | The methyl groups attached to the oxadiazole rings are expected to be sharp singlets in a relatively clean region of the spectrum. |

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.

Expected Spectral Data:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Oxadiazole Ring Carbons | 160 - 170 | The two carbons within the 1,3,4-oxadiazole ring are in a highly deshielded environment and will appear significantly downfield.[3][4] |

| Biphenyl Carbons | 120 - 140 | The aromatic carbons of the biphenyl unit will resonate in this range. The quaternary carbons (those attached to other non-hydrogen atoms) will typically have weaker signals. |

| Ethene (Vinylic) Carbons | 110 - 140 | These carbons are part of the conjugated system and their chemical shifts will overlap with the aromatic region. |

| Methyl Carbons | 10 - 20 | The methyl carbons will appear in the upfield aliphatic region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: The IR spectrum can be obtained using an ATR-FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal and the spectrum is recorded.

Expected Spectral Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=N (Oxadiazole) | 1610 - 1650 | Medium to Strong | This is a characteristic absorption for the C=N stretching vibration within the oxadiazole ring.[6][7] |

| C=C (Aromatic & Vinylic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the stretching vibrations of the carbon-carbon double bonds in the biphenyl and ethene moieties. |

| C-O-C (Oxadiazole) | 1020 - 1250 | Strong | The stretching vibration of the C-O-C ether linkage within the oxadiazole ring is expected to give a strong absorption band.[8] |

| =C-H (Aromatic & Vinylic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the sp² hybridized C-H bonds. |

| C-H (Methyl) | 2850 - 3000 | Medium to Weak | Stretching vibrations of the sp³ hybridized C-H bonds of the methyl groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[5][9]

Experimental Protocol: A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the molecular ion.

Expected Fragmentation Pattern: The molecular ion peak (M⁺) should be readily observable. The fragmentation of this molecule is likely to be initiated by cleavage at the weaker bonds, such as the C-C single bond of the biphenyl group or the ethene bridges.

Caption: A simplified proposed fragmentation pathway.

Key fragment ions would likely correspond to:

-

[M - CH₃]⁺: Loss of a methyl radical.

-

Biphenyl cation: Cleavage of the ethene bridges could lead to the formation of a stable biphenyl cation.

-

Oxadiazole-containing fragments: Fragments corresponding to the substituted oxadiazole moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying compounds with conjugated π-electron systems.[10][11] The extensive conjugation in the target molecule will result in strong absorption in the UV region.

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) would be prepared. The UV-Vis spectrum would be recorded from approximately 200 to 800 nm to determine the wavelength of maximum absorption (λ_max).

Expected Spectral Data: Due to the large conjugated system encompassing the biphenyl, ethene, and oxadiazole units, a strong π → π* transition is expected.[12] The λ_max is predicted to be in the range of 300-400 nm. The exact position of the absorption maximum will be influenced by the solvent polarity. The presence of the biphenyl and oxadiazole rings, both of which are chromophores, contributes to the intense absorption.[13]

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for 2,2'-([1,1'-Biphenyl]-4,4'-diyldiethene-2,1-diyl)bis(5-methyl-1,3,4-oxadiazole). The predicted data is based on the known spectroscopic behavior of its constituent functional groups and structural motifs. Experimental verification of this data will be crucial for the definitive characterization of this compound. The provided protocols and interpretations should serve as a valuable resource for researchers working with this and similar molecules.

References

- Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1).

- JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 2(1), 07-13.

- Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.).

- Al-Saidi, S. F. (n.d.).

- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2007). Journal of the American Society for Mass Spectrometry, 18(8), 1456–1466.

- Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy.

- Chemistry Stack Exchange. (2024).

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1970). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 74(1), 219-223.

- Chemistry LibreTexts. (2023).

- National Institute of Standards and Technology. (n.d.). Biphenyl. In NIST WebBook.

- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

- substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.).

- Chemistry LibreTexts. (2023). 14.

- Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. (2003). Journal of Photochemistry and Photobiology A: Chemistry, 154(2-3), 135-141.

- Chemistry LibreTexts. (2025). 1.

- Crash Course. (2021, December 8). Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41 [Video]. YouTube.

- Malghe, Y. S., et al. (2025). Synthesis, characterization and biological activities of new bis-1,3,4-oxadiazoles. Journal of the Indian Chemical Society.

- ResearchGate. (2018).

- ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journalspub.com [journalspub.com]

- 6. journalspub.com [journalspub.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

Reactivity of dichloro(tert-butyl)methylsilane with nucleophiles

An In-Depth Technical Guide to the Reactivity of Dichloro(tert-butyl)methylsilane with Nucleophiles

Abstract

Dichloro(tert-butyl)methylsilane [(t-Bu)MeSiCl₂] is a bifunctional organosilicon compound of significant interest in synthetic chemistry. Its unique structural feature—a sterically demanding tert-butyl group adjacent to a dichlorosilyl moiety—imparts a nuanced reactivity profile that can be strategically exploited. This guide provides a comprehensive exploration of the reactions of (t-Bu)MeSiCl₂ with various nucleophiles, including oxygen-, nitrogen-, and carbon-based reagents. We will delve into the mechanistic underpinnings of these transformations, focusing on the principles of nucleophilic substitution at silicon (Sₙ2@Si). Detailed experimental protocols, supported by mechanistic diagrams and quantitative data, are presented to offer researchers and drug development professionals a practical framework for utilizing this versatile reagent.

Introduction: The Unique Profile of Dichloro(tert-butyl)methylsilane

Organochlorosilanes are foundational building blocks in materials science and organic synthesis. Dichloro(tert-butyl)methylsilane stands out due to the asymmetric substitution on the silicon atom. It possesses two reactive chlorine leaving groups, allowing for sequential or double displacement reactions. Crucially, the bulky tert-butyl group exerts a profound steric influence, moderating the reactivity of the silicon center and often enabling selective monosubstitution where smaller analogues might yield complex product mixtures.[1][2][3]

The silicon atom in (t-Bu)MeSiCl₂ is highly electrophilic, a consequence of the high electronegativity of the two chlorine atoms. However, unlike carbon-centered electrophiles, the larger atomic radius of silicon and the availability of its d-orbitals facilitate a different mechanistic pathway for nucleophilic substitution.

The Sₙ2@Si Mechanism: A Departure from Carbon Chemistry

It is well-established that bimolecular nucleophilic substitution (Sₙ2) at a carbon center proceeds through a high-energy, five-coordinate transition state, leading to inversion of configuration.[4] In contrast, nucleophilic substitution at silicon (Sₙ2@Si) typically proceeds via a lower-energy, more stable pentacoordinate intermediate, often described as a trigonal bipyramidal (TBP) complex.[4][5][6] This fundamental difference arises because the larger silicon atom can better accommodate five substituents, reducing the steric repulsion that defines the transition state barrier in Sₙ2@C reactions.[4][6]

The stability of this intermediate allows for processes like pseudorotation, which can lead to either retention or inversion of stereochemistry, depending on the nature of the nucleophile, leaving group, and solvent.[7] For the reactions of (t-Bu)MeSiCl₂, this associative mechanism is central to understanding its reactivity.

Caption: Generalized Sₙ2@Si mechanism for dichloro(tert-butyl)methylsilane.

Reactions with Oxygen Nucleophiles

The reaction of chlorosilanes with O-nucleophiles like water and alcohols is one of the most fundamental transformations in silicon chemistry, forming the basis for silicone polymers and silyl ether protecting groups.[8][9][10]

Hydrolysis: Formation of Silanols and Siloxanes

Dichloro(tert-butyl)methylsilane reacts readily with water, a process known as hydrolysis.[8][11] The reaction outcome is highly dependent on the stoichiometry of the reactants. The initial substitution of one chloride yields the corresponding silanol, (t-Bu)MeSi(OH)Cl. This species is often unstable and can readily condense with another molecule of itself or react with more water.

-

Controlled Hydrolysis (1 equivalent H₂O): Under carefully controlled conditions (e.g., slow addition of water in the presence of a weak base like pyridine or triethylamine to scavenge the HCl byproduct), it is possible to favor the formation of the silanol, which can then dimerize to form a dichlorodisiloxane.

-

Complete Hydrolysis (>2 equivalents H₂O): In the presence of excess water, both chlorine atoms are displaced to form (tert-butyl)methylsilanediol, (t-Bu)MeSi(OH)₂.[8] This diol is a key monomer that can undergo polycondensation to form polysiloxanes—polymers with a repeating [-Si-O-] backbone. The steric bulk of the tert-butyl group influences the polymer's structure and properties.

Caption: Reaction pathways for the hydrolysis of (t-Bu)MeSiCl₂.

Alcoholysis: Synthesis of Dialkoxysilanes

The reaction with alcohols (alcoholysis) mirrors hydrolysis and is a standard method for producing alkoxysilanes. These compounds are valuable as cross-linking agents, surface modifiers, and precursors in sol-gel processes. The reaction proceeds by nucleophilic attack of the alcohol's oxygen on the silicon center.

(t-Bu)MeSiCl₂ + 2 ROH → (t-Bu)MeSi(OR)₂ + 2 HCl

A stoichiometric amount of a non-nucleophilic base, such as triethylamine or imidazole, is required to neutralize the generated HCl, which would otherwise catalyze undesirable side reactions.[12] The choice of alcohol (R group) and reaction conditions can be tuned to control the degree of substitution. The steric hindrance of the tert-butyl group makes the second substitution slower than the first, which can be exploited for selective synthesis of chloro(alkoxy)silanes under substoichiometric conditions.

Reactions with Nitrogen Nucleophiles

Primary and secondary amines react with dichloro(tert-butyl)methylsilane to form silylamines. These reactions require at least two equivalents of the amine: one to act as the nucleophile and the second to neutralize the resulting HCl.

(t-Bu)MeSiCl₂ + 4 R₂NH → (t-Bu)MeSi(NR₂)₂ + 2 [R₂NH₂]⁺Cl⁻

Alternatively, one can use one equivalent of the nucleophilic amine and an auxiliary, non-nucleophilic base. The resulting bis(amino)silanes are useful synthetic intermediates. The reaction with primary amines can sometimes lead to the formation of cyclic or oligomeric species due to the presence of the N-H bond.

Reactions with Carbon Nucleophiles: C-Si Bond Formation

The formation of new carbon-silicon bonds is a cornerstone of organosilicon chemistry. Organometallic reagents, which feature a nucleophilic carbon atom, are the primary tools for this transformation.[13][14]

Grignard and Organolithium Reagents

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that readily displace the chloride ions from (t-Bu)MeSiCl₂.[13] The stoichiometry of the organometallic reagent is the critical parameter for controlling the reaction's outcome.

-

Monosubstitution: Adding one equivalent of the Grignard or organolithium reagent at low temperatures allows for the selective synthesis of chloro(organo)silanes.[15] The bulky tert-butyl group and the deactivating effect of the first alkyl substitution slow the second reaction, aiding selectivity.

-

Disubstitution: Using two or more equivalents of the organometallic reagent drives the reaction to completion, yielding the corresponding diorganosilane, (t-Bu)MeSiR₂.

| Nucleophile (eq.) | Reagent | Product | Typical Conditions |

| H₂O (>2) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(OH)₂ | Dioxane/H₂O, Room Temp |

| Ethanol (2.2) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(OEt)₂ | THF, Triethylamine, 0 °C to RT |

| Diethylamine (4.4) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(NEt₂)₂ | Hexane, 0 °C to RT |

| Phenylmagnesium bromide (1.0) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(Ph)Cl | THF, -78 °C to RT |

| n-Butyllithium (2.1) | Dichloro(tert-butyl)methylsilane | (t-Bu)MeSi(n-Bu)₂ | Hexane/THF, -78 °C to RT |

Table 1: Summary of Reactions with Various Nucleophiles.

Experimental Protocols

The following protocols are illustrative and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as chlorosilanes are moisture-sensitive.[11]

Protocol: Synthesis of Di(n-butyl)(tert-butyl)methylsilane

This protocol details the double displacement of chloride using an organolithium reagent.

Materials:

-

Dichloro(tert-butyl)methylsilane (17.1 g, 100 mmol)

-

n-Butyllithium (2.5 M in hexanes, 84 mL, 210 mmol)

-

Anhydrous tetrahydrofuran (THF), 200 mL

-

Anhydrous diethyl ether, 150 mL

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The glassware must be oven-dried before assembly.

-

Reagent Addition: The flask is charged with dichloro(tert-butyl)methylsilane and 100 mL of anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Nucleophilic Attack: The n-butyllithium solution is added dropwise via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed -65 °C.[16]

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

-

Workup: The reaction is cautiously quenched by slow addition of 50 mL of saturated NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield di(n-butyl)(tert-butyl)methylsilane as a colorless liquid.

Conclusion

Dichloro(tert-butyl)methylsilane serves as a highly adaptable intermediate in organosilicon chemistry. Its reactivity is governed by the classic Sₙ2@Si mechanism, but its synthetic utility is defined by the steric influence of the tert-butyl group. This steric shield allows for a degree of kinetic control over sequential substitution reactions that is difficult to achieve with less hindered dichlorosilanes. By carefully selecting the nucleophile, stoichiometry, and reaction conditions, chemists can access a wide array of functionalized silanes, silanols, and siloxanes, making it a valuable tool for professionals in materials science and drug development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of Tert-Butyldimethylsilyl Chloride (TBSCl).

-

Bento, A. P., & Bickelhaupt, F. M. (2020). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.18: Nucleophilic Substitution at Silicon. Retrieved from [Link]

-

Rzepa, H. (2016, May 27). An alternative mechanism for nucleophilic substitution at silicon using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved from [Link]

-

Bento, A. P., & Bickelhaupt, F. M. (2020). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]

-

Angel, L. A., & Garcia, J. I. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC - PubMed Central. Retrieved from [Link]

-

Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

-

Su, P., & Li, W. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Retrieved from [Link]

-

ChemBK. (2024, April 10). tert-butyl(dichloro)methylsilane. Retrieved from [Link]

- Google Patents. (n.d.). EP1241171A1 - Preparation of branched siloxanes.

-

Organic Chemistry Portal. (n.d.). Arylsiloxane synthesis. Retrieved from [Link]

-

Seyferth, D., & Mammarella, R. E. (1978). The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium. DTIC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,1,4,4-Tetra-tert-butyl-1,4-dichloro-2,2,3,3-tetraphenyltetrasilane. Retrieved from [Link]

- Google Patents. (n.d.). CN103408578B - Synthesis method of ditertbutyldichlorosilane.

-

Kurjata, J., & Słupek, E. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. AppliedChem. Retrieved from [Link]

-

Davis, M. C. (2013). Synthesis and Testing of Hydrolysis Resistant Siloxane Surfactants as Additives for Pool Fire Suppression - Phase II. DTIC. Retrieved from [Link]

-

Knochel, P. (n.d.). Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Aromatics, S-Heterocycles and Sil. Retrieved from [Link]

-

Fink, L. (2023). tert-Butyldichlorophosphane: crystal structure and its reactivity towards supersilyl sodium. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]

-

Crash Course. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. Retrieved from [Link]

-

Edusprouts. (2011, November 26). Lab Report on Hydrolysis of tert-butyl Chloride in polar solvents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Basel, Y., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate. Retrieved from [Link]

-

Zhang, X., et al. (2022). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PMC - PubMed Central. Retrieved from [Link]

-

Lentz, D., & Preugschat, D. (2000). Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. ResearchGate. Retrieved from [Link]

-

Liu, S.-Y., et al. (2012). Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. PMC - NIH. Retrieved from [Link]

-

OC-TV. (2020, April 14). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Hydrolysis of Tert-Butyl Chloride and Solvent Effect | PDF. Retrieved from [Link]

-

OC-TV. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. Retrieved from [Link]

-

Reddit. (2020, December 2). Is tert-butoxide considered a good nucleophile?. r/chemhelp. Retrieved from [Link]

-

Singh, R. P., et al. (2000). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An alternative mechanism for nucleophilic substitution at silicon using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 10. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. tert-Butyldimethylsilyl chloride synthesis - chemicalbook [chemicalbook.com]

- 16. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to the Stability and Storage of Dichloro(1,1-dimethylethyl)methyl-silane

Introduction

Dichloro(1,1-dimethylethyl)methyl-silane, more commonly known as tert-butyldichloromethylsilane (CAS RN: 18147-18-7), is a sterically hindered organosilicon compound pivotal in advanced organic synthesis.[1][2] Its utility as a precursor for silylating agents and other organosilicon moieties makes it a valuable reagent for researchers in pharmaceutical and materials science. However, the inherent reactivity of its silicon-chlorine bonds necessitates a thorough understanding of its stability profile and rigorous adherence to specific storage and handling protocols.

This guide provides an in-depth analysis of the chemical principles governing the stability of tert-butyldichloromethylsilane. It moves beyond mere procedural lists to explain the causality behind recommended practices, ensuring that researchers can maintain reagent integrity and, most importantly, operational safety. The protocols described herein are designed as self-validating systems to provide the highest degree of confidence and reproducibility in the laboratory.

Physicochemical Properties

A foundational understanding of a reagent's physical characteristics is the first step in its safe and effective management.

| Property | Value | Source(s) |

| CAS Registry Number | 18147-18-7 | [1] |

| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |

| Molecular Weight | 171.14 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 130-132 °C | [1] |

| Melting Point | 88-90 °C | [1] |

| Pungent Odor | Noted as an irritant with a pungent smell | [3][4] |

The Core of Instability: Mechanism of Hydrolysis

The principal vulnerability of dichloro(1,1-dimethylethyl)methyl-silane is its extreme sensitivity to moisture.[5][6] The presence of two chlorine atoms, which are excellent leaving groups, makes the silicon center highly electrophilic and susceptible to nucleophilic attack by water. This reactivity is the single most critical factor dictating all storage and handling procedures.

The hydrolysis process is a rapid, exothermic reaction that proceeds in two main stages:

-

Hydrolysis: Water molecules attack the silicon atom, displacing the chloride ions to form a transient silanediol (tert-butyl(dihydroxy)methylsilane) and releasing two equivalents of corrosive hydrogen chloride (HCl) gas.[7][8]

-

Condensation: The resulting silanediol is unstable and readily undergoes intermolecular condensation, eliminating water to form polysiloxane oligomers or polymers.[7][9]

The thermodynamic driving force for this reaction is exceptionally strong, stemming from the replacement of weaker Si-Cl bonds with the highly stable Si-O bond (approx. 110 kcal/mol vs. 90 kcal/mol for Si-Cl).[10] The release of HCl gas not only compromises the integrity of the reagent but also creates a significant safety hazard by pressurizing the container and introducing a corrosive substance into the laboratory atmosphere.

Caption: Hydrolysis and condensation pathway of Dichloro(1,1-dimethylethyl)methyl-silane.

Authoritative Storage and Incompatibility Protocols

The primary objective of any storage protocol for this reagent is the strict and absolute exclusion of atmospheric moisture. Stable storage is achieved only under conditions that rigorously prevent hydrolysis.[5]

| Parameter | Recommended Protocol | Causality & Rationale |

| Temperature | Store at 2–8 °C.[5][11] | Refrigeration lowers the vapor pressure and reduces the rate of any potential degradation reactions. It is a critical control point for long-term stability. |

| Atmosphere | Maintain under a dry, inert atmosphere (e.g., Nitrogen or Argon).[12] | An inert atmosphere displaces moist air, directly preventing the initiation of the hydrolysis cascade. This is non-negotiable for maintaining reagent purity. |

| Container | Keep in the original, tightly sealed, corrosive-resistant container.[5] | The original packaging is designed for compatibility. Tightly sealed caps are essential to prevent moisture ingress. Opened containers must be carefully resealed and kept upright.[5] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, and amines.[5][6][13] | These substances react vigorously with the compound, leading to rapid decomposition and the creation of hazardous byproducts. Segregated storage is mandatory. |

Experimental Workflow: Safe Reagent Handling

Handling this moisture-sensitive and corrosive compound requires a systematic approach that integrates engineering controls and proper personal protective equipment (PPE). The following protocol is designed as a self-validating workflow to minimize exposure and prevent contamination.

A. Engineering Controls & PPE

-

Primary Control: All manipulations must be performed inside a certified chemical fume hood.[6][12][13]

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible.[6][12][13]

-

Personal Protective Equipment:

B. Protocol for Inert Atmosphere Transfer

This procedure details the transfer of the reagent from a Sure/Seal™-style bottle to a dry reaction flask.

-

Preparation:

-

Ensure the reaction flask is oven- or flame-dried and cooled to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Allow the dichloro(1,1-dimethylethyl)methyl-silane container to warm to room temperature before opening to prevent condensation of moisture on the cold surface.

-

-

System Purge:

-

Assemble the reaction apparatus and purge the entire system with inert gas.

-

-

Reagent Access:

-

Place the reagent bottle in a secure clamp within the fume hood.

-

Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure. This is a self-validating step; positive pressure ensures that any potential leak will be of inert gas flowing out, not moist air flowing in.

-

-

Transfer:

-

Use a clean, dry, gas-tight syringe that has been purged several times with inert gas.

-

Insert a second, longer needle through the septum below the liquid level.

-

Slowly draw the desired volume of the liquid into the syringe. The positive pressure in the bottle will assist the transfer.

-

-

Delivery:

-

Remove the syringe and promptly insert it into the septum of the prepared reaction flask.

-

Inject the reagent into the flask.

-

-

Cleanup & Storage:

-

Remove the needles from the reagent bottle.

-

Wipe the septum clean and cover it with electrical tape or Parafilm® to ensure a tight seal.

-

Return the reagent bottle to refrigerated storage (2–8 °C).[5]

-

Caption: A logical workflow for the safe transfer of moisture-sensitive reagents.

Emergency and Spill Management

-

Spills: In case of a small spill, absorb the material with a dry, inert sorbent (e.g., sand or vermiculite). Do not use water. Collect the absorbed material in a sealed container for hazardous waste disposal.[5]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. DO NOT USE WATER. [5][14] Using water will exacerbate the situation by reacting violently and releasing large quantities of HCl gas.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][14]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][14]

-

Conclusion

The stability of dichloro(1,1-dimethylethyl)methyl-silane is entirely contingent on the rigorous exclusion of moisture. Its reactivity, driven by the facile hydrolysis of its Si-Cl bonds, defines its storage and handling requirements. By understanding the chemical causality behind these requirements—the electrophilic nature of the silicon center and the thermodynamic stability of the resulting Si-O bonds—researchers can implement protocols that are not only procedural but also intellectually robust. Adherence to storage in a cool, dry, inert environment and the use of meticulous inert atmosphere techniques during handling are the cornerstones of ensuring both the long-term integrity of this valuable reagent and the safety of the professionals who use it.

References

-

Silyl Groups - Gelest Technical Library. (n.d.). Retrieved January 14, 2026, from [Link]

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Tert-butyldimethylsilyl chloride Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemistry - Hydrolysis - Silicones Europe. (n.d.). Retrieved January 14, 2026, from [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

tert-Butylchlorodimethylsilane, solution in dichloromethane - Vector SDS and Chemical Management. (n.d.). Retrieved January 14, 2026, from [Link]

-

tert-butyl(dichloro)methylsilane - ChemBK. (2024, April 10). Retrieved January 14, 2026, from [Link]

-

Hydrolysis and polycondensation - Chemiedidaktik Uni Wuppertal. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dichloro(1,1-dimethylethyl)methylsilane - CAS Common Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Silane, dichloro(1,1-dimethylethyl)methyl- (C5H12Cl2Si) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]

-

Silane, dichloro(1,1-dimethylethyl)methyl- - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. PubChemLite - Silane, dichloro(1,1-dimethylethyl)methyl- (C5H12Cl2Si) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 10. echemi.com [echemi.com]

- 11. 二氯甲基硅烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of Dichloro(tert-butyl)methylsilane: A Comprehensive Technical Guide

Abstract

Dichloro(tert-butyl)methylsilane ((CH₃)₃CSi(CH₃)Cl₂) is a key organosilicon intermediate utilized in a variety of chemical syntheses, from protecting group chemistry to the formation of advanced materials. Its precise molecular structure and purity are paramount for downstream applications, necessitating a robust and multi-faceted analytical approach for its characterization. This technical guide provides an in-depth examination of the spectroscopic profile of dichloro(tert-butyl)methylsilane, offering field-proven insights and detailed protocols for its analysis using Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Rationale

The structure of dichloro(tert-butyl)methylsilane features a central silicon atom bonded to four distinct substituents: a sterically demanding tert-butyl group, a methyl group, and two electronegative chlorine atoms. This arrangement gives rise to a unique and predictable spectroscopic fingerprint. Our analytical strategy is designed to probe each component of this structure systematically. NMR spectroscopy will elucidate the carbon-hydrogen framework and the electronic environment of the silicon nucleus. Vibrational spectroscopy will identify characteristic functional group vibrations, particularly the Si-Cl bonds. Mass spectrometry will confirm the molecular weight and reveal structural information through controlled fragmentation.

Caption: Molecular structure of dichloro(tert-butyl)methylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for dichloro(tert-butyl)methylsilane, providing unambiguous information about the connectivity and electronic environment of the ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of alkyl groups. The integration of these signals should yield a 3:1 ratio (tert-butyl:methyl).

-

tert-Butyl Protons ( (CH₃)₃C-Si ) : These nine equivalent protons will appear as a sharp singlet. Due to the electronegativity of the two chlorine atoms on the silicon, this signal will be shifted downfield compared to analogous compounds with fewer chlorine atoms.

-

Methyl Protons ( Si-CH₃ ) : These three equivalent protons will also appear as a sharp singlet, further downfield than the tert-butyl signal due to proximity to the silicon atom bearing two chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-C(CH ₃)₃ | ~1.1 - 1.3 | Singlet | 9H |

| Si-CH ₃ | ~0.8 - 1.0 | Singlet | 3H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. Four distinct signals are predicted.

-

Methyl Carbons ( Si-C(CH₃)₃ ) : The three equivalent carbons of the tert-butyl group.

-

Quaternary Carbon ( Si-C(CH₃)₃ ) : The central carbon of the tert-butyl group, which will be significantly deshielded.

-

Methyl Carbon ( Si-CH₃ ) : The carbon of the methyl group attached to silicon.

-

Solvent Signal : A characteristic signal from the deuterated solvent (e.g., a triplet at ~77.16 ppm for CDCl₃) is also expected.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Si-C H₃ | ~5 - 10 | |

| Si-C (CH₃)₃ | ~20 - 25 | Quaternary carbon, typically a weaker signal. |

| Si-C(C H₃)₃ | ~25 - 30 | |

Note: Chemical shifts are predictions based on data from structurally similar compounds like tert-butylchlorodimethylsilane and 2-chloro-2-methylpropane.[2][3] Actual values may vary based on solvent and experimental conditions.

²⁹Si NMR Spectroscopy

²⁹Si NMR is highly sensitive to the nature and number of substituents attached to the silicon atom.[4] For dichloro(tert-butyl)methylsilane, the two electronegative chlorine atoms will cause a significant downfield shift of the ²⁹Si resonance. This technique is exceptionally powerful for verifying the substitution pattern on the silicon center. The spectrum is expected to show a single resonance.[5]

Table 3: Predicted ²⁹Si NMR Chemical Shift

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|

| Si | ~30 - 35 | Relative to TMS at 0 ppm. The presence of two chlorine atoms strongly influences this shift.[6][7] |

Experimental Protocol: NMR Spectroscopy

Rationale: Deuterated chloroform (CDCl₃) is chosen as the solvent for its excellent solubilizing properties for organosilanes and its well-defined residual solvent peaks for spectral calibration. Tetramethylsilane (TMS) is used as the internal standard for ¹H, ¹³C, and ²⁹Si NMR, defining the 0 ppm reference point.[3]

-

Sample Preparation: Dissolve approximately 10-20 mg of dichloro(tert-butyl)methylsilane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16 scans for adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and approximately 1024 scans.

-

²⁹Si NMR Acquisition: Use an inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE). A longer relaxation delay (e.g., 20-30 seconds) is crucial due to the long spin-lattice relaxation times (T₁) of the ²⁹Si nucleus. Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low natural abundance and sensitivity of ²⁹Si.[5]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. They serve as complementary methods for a comprehensive analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the types of chemical bonds present. The analysis of dichloro(tert-butyl)methylsilane relies on identifying characteristic vibrations of Si-Cl, Si-C, and C-H bonds.[8]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 2970 - 2870 | C-H stretch (tert-butyl & methyl) | Strong | Characteristic of sp³ C-H bonds. |

| 1470 - 1450 | C-H bend (asymmetric) | Medium | |